molecular formula C7H13N3O B13338843 1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one

Cat. No.: B13338843
M. Wt: 155.20 g/mol
InChI Key: BALNEJROJNDFFP-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one is a chemical compound with a unique structure that includes a pyrazolone ring substituted with an aminopropyl group and a methyl group

Preparation Methods

The synthesis of 1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one typically involves the reaction of 3-methyl-1h-pyrazol-5(4h)-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane.

Scientific Research Applications

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one can be compared with similar compounds such as:

    1-(3-Aminopropyl)imidazole: Similar in structure but with an imidazole ring instead of a pyrazolone ring.

    3-(3-Aminopropyl)-1-methyl-1h-pyrazol-5(4h)-one: A positional isomer with the aminopropyl group attached at a different position.

    1-(3-Aminopropyl)-3-methyl-1h-pyrazol-4(5h)-one: Another isomer with a different arrangement of the pyrazolone ring

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(3-aminopropyl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C7H13N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2-5,8H2,1H3

InChI Key

BALNEJROJNDFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)CCCN

Origin of Product

United States

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